molecular formula C9H13BrN4 B8556715 (5-Bromo-pyrimidin-2-yl)-piperidin-3-ylamine

(5-Bromo-pyrimidin-2-yl)-piperidin-3-ylamine

Cat. No.: B8556715
M. Wt: 257.13 g/mol
InChI Key: YUQFOMSSKWFDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-pyrimidin-2-yl)-piperidin-3-ylamine is a useful research compound. Its molecular formula is C9H13BrN4 and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13BrN4

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-N-piperidin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C9H13BrN4/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2,(H,12,13,14)

InChI Key

YUQFOMSSKWFDOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=NC=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)N1CCCC(Nc2ncc(Br)cn2)C1
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reactant
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Synthesis routes and methods II

Procedure details

To a cold (˜0° C.) solution of 3-(5-bromo-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (850 mg) in dry DCM (10 mL) was added slowly TFA (0.911 mL). The reaction mixture was stirred at RT for 20 h, 5 eq more of TFA (0.911 mL) was added and the stirring was continued for 2 h. The reaction was concentrated in vacuo to yield the title compound as a bis-trifluoroacetate salt, which was used for the next step without further purification.
Name
3-(5-bromo-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
0.911 mL
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0.911 mL
Type
reactant
Reaction Step Two

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